2,4-Dibromo-3,5-difluorobenzenethiol
Description
2,4-Dibromo-3,5-difluorobenzenethiol is a halogenated aromatic thiol characterized by two bromine atoms at positions 2 and 4, two fluorine atoms at positions 3 and 5, and a thiol (-SH) group at position 1 on the benzene ring. Its structure combines electronegative halogens (Br and F) with a reactive thiol group, making it a candidate for selective chemical modifications, such as nucleophilic substitutions or metal coordination .
Properties
Molecular Formula |
C6H2Br2F2S |
|---|---|
Molecular Weight |
303.95 g/mol |
IUPAC Name |
2,4-dibromo-3,5-difluorobenzenethiol |
InChI |
InChI=1S/C6H2Br2F2S/c7-4-2(9)1-3(11)5(8)6(4)10/h1,11H |
InChI Key |
CCOOOUJMEHIXKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1S)Br)F)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-3,5-difluorobenzenethiol typically involves the bromination and fluorination of benzenethiol derivatives. One common method includes the following steps:
Bromination: Benzenethiol is treated with bromine in the presence of a catalyst to introduce bromine atoms at the 2 and 4 positions.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as hydrogen fluoride or a fluorine gas mixture to introduce fluorine atoms at the 3 and 5 positions.
Industrial Production Methods
Industrial production of 2,4-Dibromo-3,5-difluorobenzenethiol follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-3,5-difluorobenzenethiol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to remove halogen atoms or to convert the thiol group to a sulfide.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or Grignard reagents are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide, potassium permanganate, or nitric acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution: Products include various substituted benzenethiols.
Oxidation: Products include disulfides and sulfonic acids.
Reduction: Products include dehalogenated benzenethiols and sulfides.
Scientific Research Applications
2,4-Dibromo-3,5-difluorobenzenethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: Employed in the development of biochemical probes and inhibitors.
Medicine: Investigated for potential therapeutic applications, including as antimicrobial or anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-3,5-difluorobenzenethiol involves its interaction with molecular targets through its thiol group and halogen atoms. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities of 2,4-Dibromo-3,5-difluorobenzenethiol to other halogenated benzenethiols and derivatives can be analyzed as follows:
Structural Analogues
- Functional Group Variations: The thiol (-SH) group in 2,4-Dibromo-3,5-difluorobenzenethiol distinguishes it from methyl sulfane derivatives (e.g., CAS 1803715-70-9). Thiols are more nucleophilic and prone to oxidation compared to thioethers, which could influence their utility in coupling reactions or polymer chemistry . 3-Bromo-2,5-difluorobenzenethiol (CAS 1349718-58-6) is a positional isomer, with bromine and fluorine substituents rearranged.
- Halogenation Patterns: Fluorine at positions 3 and 5 in 2,4-Dibromo-3,5-difluorobenzenethiol creates a symmetrical substitution pattern, which may enhance thermal stability compared to asymmetrical analogues like 2,4-Dibromo-5-fluorothioanisole (CAS 1314987-31-9) .
Physicochemical Properties
- Reactivity : Thiols (-SH) exhibit higher acidity (pKa ~6–8) compared to thioethers (-SMe), making them more reactive in deprotonation-driven reactions. Fluorine’s electronegativity further polarizes the aromatic ring, enhancing the thiol’s nucleophilicity .
- Stability : Methyl sulfane derivatives (e.g., CAS 1803715-70-9) are less prone to oxidation than thiols, offering advantages in long-term storage but reduced versatility in redox chemistry .
Data Tables
Table 1. Structural Comparison of Halogenated Benzenethiols
| Parameter | 2,4-Dibromo-3,5-difluorobenzenethiol | (2,4-Dibromo-3,5-difluorophenyl)(methyl)sulfane | 3-Bromo-2,5-difluorobenzenethiol |
|---|---|---|---|
| Molecular Weight (g/mol) | 335.95 | 350.02 | 241.02 |
| Halogen Positions | Br: 2,4; F: 3,5 | Br: 2,4; F: 3,5 | Br: 3; F: 2,5 |
| Functional Group | -SH | -SMe | -SH |
| Similarity Score | N/A | 0.85 | 0.85 (structural isomer) |
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